

physical and spectral data of 1-Octanol-d2-1

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Compound of Interest

Compound Name: *1-Octanol-d2-1*

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An In-depth Technical Guide to the Physical and Spectral Data of 1-Octanol-1,1-d2

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and spectral characteristics of isotopically labeled compounds is paramount. This guide provides a detailed overview of 1-Octanol-1,1-d2, a deuterated form of 1-Octanol. The inclusion of deuterium at the C-1 position makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.

[1]

Physical Properties

1-Octanol-1,1-d2 is a colorless liquid.[2] It is a saturated fatty alcohol where two hydrogen atoms at the C-1 position are replaced with deuterium.[1] This isotopic substitution leads to a slight increase in its molecular weight compared to its non-deuterated counterpart, 1-octanol.[3] [4] Like 1-octanol, it is sparingly soluble in water but miscible with many organic solvents.[2][5]

Property	Value
Molecular Formula	C ₈ H ₁₆ D ₂ O
Molecular Weight	132.24 g/mol [3]
Appearance	Clear, colorless liquid [2]
Boiling Point	~195 °C (estimated, similar to 1-octanol) [4][6]
Melting Point	~-16 °C (estimated, similar to 1-octanol) [4][6]
Density	~0.83 g/cm ³ at 20 °C (estimated, similar to 1-octanol) [4]
Solubility in Water	0.3 g/L at 20 °C (for 1-octanol) [4]
IUPAC Name	1,1-dideuterooctan-1-ol [3]
Synonyms	1-Octanol-d2, n-Octyl-1,1-d2 Alcohol [3]

Spectral Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 1-Octanol-1,1-d2.

Mass Spectrometry (MS)

The mass spectrum of 1-Octanol-1,1-d2 will exhibit a molecular ion peak (M⁺) at m/z 132, corresponding to its molecular weight.[\[3\]](#) The fragmentation pattern will be similar to that of 1-octanol, with characteristic shifts in fragment masses due to the presence of deuterium. The base peak for 1-octanol is often observed at m/z 56, resulting from the loss of water and subsequent rearrangement.[\[7\]](#) For the deuterated compound, fragments containing the C-1 position will be heavier by two mass units.

Technique	Key Features
Electron Ionization (EI-MS)	Molecular ion (M ⁺) peak at m/z 132.
Fragments containing the C-1 position will be shifted by +2 m/z compared to 1-octanol.	

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-Octanol-1,1-d2 are significantly different from those of 1-octanol, primarily due to the deuterium substitution at the C-1 position.

¹H NMR: The characteristic triplet corresponding to the -CH₂OH protons at approximately 3.6 ppm in 1-octanol is absent in the spectrum of 1-Octanol-1,1-d2.[8] The remaining signals for the other methylene and the methyl groups of the alkyl chain will be present.

¹³C NMR: The carbon at the C-1 position will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). Its chemical shift will be similar to that of the C-1 in 1-octanol, which is around 63 ppm.[9]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H	0.88	t	-CH ₃
1.2-1.4	m	-(CH ₂) ₅ -	
1.57	m	-CH ₂ -CH ₂ -CD ₂ -	
3.6 (absent)	-	-CD ₂ OH	
¹³ C	14.1	C-8	
22.7	C-7		
25.7	C-3		
29.3	C-4, C-5		
31.8	C-6		
32.8	C-2		
~63	t	C-1 (-CD ₂ OH)	

Note: The ¹H and ¹³C NMR chemical shifts are based on typical values for 1-octanol and may vary slightly depending on the solvent and concentration.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 1-Octanol-1,1-d2, the key differences compared to 1-octanol arise from the C-D bonds.

Wavenumber (cm ⁻¹)	Vibration	Description
3200-3600	O-H stretch	Broad, strong absorption, characteristic of hydrogen-bonded alcohols. [10] [11]
2850-2960	C-H stretch	Strong absorptions from the methyl and methylene groups. [10]
2100-2250	C-D stretch	Weaker absorptions corresponding to the deuterated methylene group.
1465	C-H bend	Methylene scissoring. [10]
1378	C-H bend	Methyl rocking. [10]
1050-1070	C-O stretch	Strong absorption for the primary alcohol. [11]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- Sample Preparation: Dilute the 1-Octanol-1,1-d2 sample in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating alcohols (e.g., a DB-5 or similar non-polar column).
- GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to 1-Octanol-1,1-d2 and analyze its mass spectrum for the molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1-Octanol-1,1-d2 in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phasing, and baseline correction.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

- Process the data similarly to the ^1H spectrum.

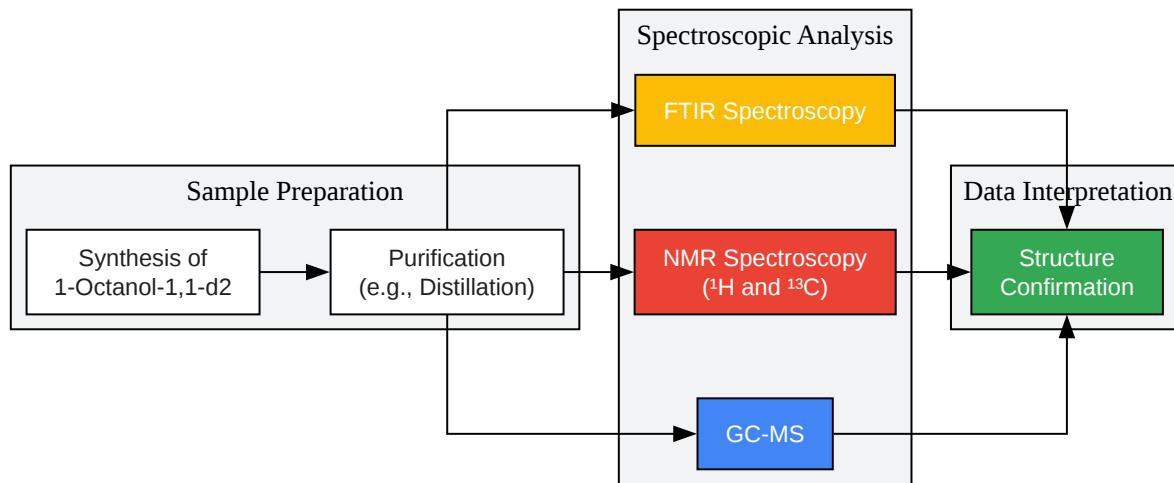
Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 1-Octanol-1,1-d2, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and spectral characterization of 1-Octanol-1,1-d2.

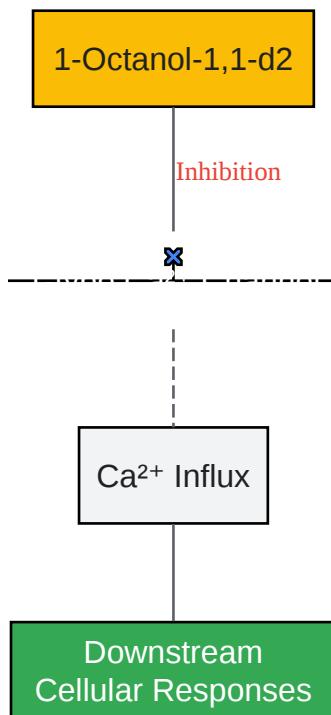


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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Octanol-1,1-d2.

Signaling Pathway Inhibition

1-Octanol has been identified as an inhibitor of T-type calcium channels.^{[1][12]} Deuterium labeling in 1-Octanol-1,1-d2 is not expected to alter this biological activity significantly, making it a useful tool for studying the mechanism of action and metabolic fate of this inhibitor.



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Caption: Inhibition of T-type calcium channels by 1-Octanol-1,1-d2, leading to a reduction in calcium influx.

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